(4-Chlorophényl)(4-(3,5-diméthylphényl)pipérazin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

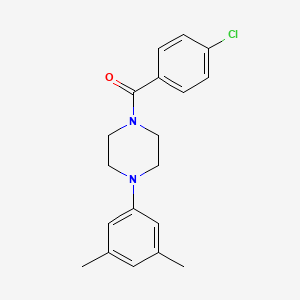

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.

Applications De Recherche Scientifique

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is the human 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones and is involved in hormone-related cancers and leukemia .

Mode of Action

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acid residues Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The compound inhibits the AKR1C3 enzyme, which is involved in the conversion of androstenedione to testosterone and estrone to estradiol . By inhibiting this enzyme, the compound can potentially disrupt these hormonal pathways and their downstream effects, which may include the proliferation of hormone-dependent cancer cells .

Pharmacokinetics

The compound’s lipophilic electron-withdrawing substituents and hydrogen bond acceptor were found to be positive for activity , which could suggest favorable absorption and distribution characteristics.

Result of Action

The compound has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, with an IC50 value of approximately 100nM . This suggests that it could effectively inhibit the activity of the AKR1C3 enzyme and potentially suppress the growth of hormone-dependent cancer cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale cyclization reactions and parallel solid-phase synthesis techniques. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Chlorophenyl)(piperazin-1-yl)methanone: Similar structure but lacks the 3,5-dimethylphenyl group.

(4-(4-Bromophenyl)piperazin-1-yl)methanone: Contains a bromine atom instead of a chlorine atom.

(4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl)methanone: Contains an additional 4-chlorophenyl group.

Uniqueness

(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is unique due to the presence of both the 4-chlorophenyl and 3,5-dimethylphenyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives .

Activité Biologique

The compound (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone, often referred to as a phenyl-piperazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone involves several steps and can be derived from various precursors. A notable method includes the reaction of piperazine derivatives with specific chlorinated phenyl compounds. The process typically yields the target compound with moderate to high efficiency.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives exhibit significant interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential antidepressant and anxiolytic effects. For instance, compounds structurally similar to (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone have shown promise in preclinical models for reducing anxiety-like behaviors and improving mood in rodent models .

Antioxidant Properties

In vitro studies have demonstrated that certain derivatives of this compound exhibit antioxidant activity. For example, compounds designed with similar structural motifs have been shown to inhibit tyrosinase activity effectively, which is crucial for melanin biosynthesis. This inhibition indicates potential applications in skin-related disorders and as anti-melanogenic agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone have been assessed against various cancer cell lines. Initial findings suggest that it may possess moderate anticancer properties, particularly against melanoma and breast cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the chlorophenyl group enhances its cytotoxicity .

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of piperazine derivatives in mice. The results indicated that specific modifications in the piperazine ring significantly enhanced serotonin receptor affinity, leading to improved behavioral outcomes in forced swim tests .

Case Study 2: Antioxidant Activity

Another investigation focused on a series of phenolic compounds similar to (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone. These compounds displayed substantial antioxidant activity without cytotoxic effects on normal cells, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-14-11-15(2)13-18(12-14)21-7-9-22(10-8-21)19(23)16-3-5-17(20)6-4-16/h3-6,11-13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPIFPIMYGARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.